Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
概要
説明
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining pyridine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods: Industrial production methods often optimize these synthetic routes by employing catalysts and varying solvents to enhance yield and reduce reaction times. For instance, the use of microwave irradiation and solvents like dimethylformamide (DMF) can significantly reduce reaction times compared to conventional heating methods .
化学反応の分析
Types of Reactions: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution at the pyrimidine ring, facilitated by reagents like benzylamine.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrido[3,4-d]pyrimidine derivatives.
Substitution: Formation of N-substituted pyrido[3,4-d]pyrimidine derivatives.
科学的研究の応用
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Shares a similar fused ring structure and exhibits comparable biological activities.
Pyrido[2,3-d]pyrimidine: Another fused heterocyclic compound with significant biological activity.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with applications in medicinal chemistry.
Uniqueness: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion pattern and the diverse range of biological activities it exhibits. Its ability to inhibit multiple protein kinases and its potential as an anticancer agent make it particularly valuable in medicinal chemistry .
生物活性
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
This compound exhibits a variety of biological activities including:
- Antitumor Activity : Inhibition of various cancer cell lines.
- Antimicrobial Properties : Effective against bacteria and fungi.
- Anti-inflammatory Effects : Reduction of inflammation markers.
- CNS Activity : Potential anticonvulsant and analgesic effects.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit several kinases including PIM-1 and eEF-2K. For instance, derivatives have demonstrated IC50 values in the nanomolar range against eEF-2K, indicating potent inhibition .
- Apoptosis Induction : The compound activates apoptosis pathways in cancer cells. For example, it has been reported to increase cell apoptosis by 58.29-fold in MCF-7 breast cancer cells.
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target/Pathway | IC50 (µM) | Reference |
---|---|---|---|
Antitumor | eEF-2K | 0.420 | |
Antimicrobial | E. coli | 0.0227 | |
Anti-inflammatory | COX inhibition | Not specified | |
CNS Depressant | Various receptors | Not specified |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of pyrido[3,4-d]pyrimidine derivatives on MDA-MB-231 breast cancer cells. Compounds were synthesized and tested for their ability to inhibit eEF-2K activity. Results indicated significant reductions in cell viability with specific derivatives showing IC50 values as low as 420 nM .
- Antimicrobial Activity : Research demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with methyl or phenyl substituents on the pyrimidine ring showed enhanced efficacy against E. coli and S. aureus .
Pharmacokinetics and Structure-Activity Relationship (SAR)
The pharmacokinetic properties of pyrido[3,4-d]pyrimidine derivatives vary significantly based on structural modifications. Studies suggest that lipophilicity and molecular weight are critical factors influencing bioavailability and efficacy.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity | Observations |
---|---|---|
Methyl Group | Increased potency | Enhanced anticancer action |
Phenyl Group | Moderate enhancement | Improved antimicrobial activity |
Alkyl Chain Length | Optimal length observed | Balance between solubility and activity |
特性
IUPAC Name |
1H-pyrido[3,4-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNWQAIAFUMNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299073 | |
Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-67-5 | |
Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21038-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 127963 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21038-67-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H,4H-pyrido[3,4-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the abstract?
A1: The research focuses on novel pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives as potential modulators of the Transient Receptor Potential Canonical 5 (TRPC5) channel. The study explores their potential use in developing new drugs for diseases or conditions where the TRPC5 receptor plays a significant role [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。